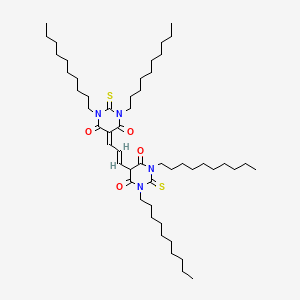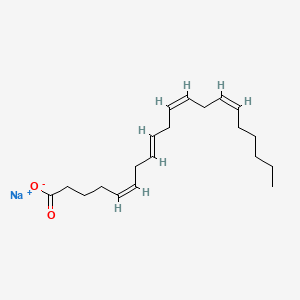
sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a sodium salt of a polyunsaturated fatty acid. This compound is known for its significant role in various biological processes and its potential therapeutic applications. It is a derivative of arachidonic acid, which is an essential fatty acid involved in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of arachidonic acid followed by saponification. The process begins with the esterification of arachidonic acid using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl arachidonate. This ester is then saponified using sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and saponification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like bromine or chlorine.
Major Products
Oxidation: The major products include hydroxylated derivatives and epoxides.
Reduction: The reduction process yields saturated fatty acids.
Substitution: Halogenated derivatives are the primary products of substitution reactions.
Aplicaciones Científicas De Investigación
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Biology: It plays a crucial role in cell signaling pathways and inflammation processes.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and cardiovascular conditions.
Industry: It is used in the formulation of dietary supplements and pharmaceuticals
Mecanismo De Acción
The mechanism of action of sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its conversion to bioactive lipids, such as prostaglandins and leukotrienes, through enzymatic pathways. These bioactive lipids act on specific receptors and enzymes, modulating inflammatory responses and other physiological processes. The compound targets cyclooxygenase and lipoxygenase pathways, leading to the production of various eicosanoids that play key roles in inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Sodium;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate:
Sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: This is another isomer with all cis double bonds.
Uniqueness
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific configuration of double bonds, which influences its biological activity and chemical reactivity. The presence of both cis and trans double bonds in its structure imparts distinct properties compared to its all-cis or all-trans counterparts .
Propiedades
Fórmula molecular |
C20H31NaO2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12+,16-15-; |
Clave InChI |
DDMGAAYEUNWXSI-COODABLQSA-M |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
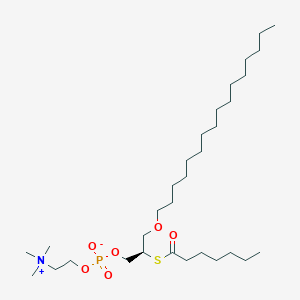
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
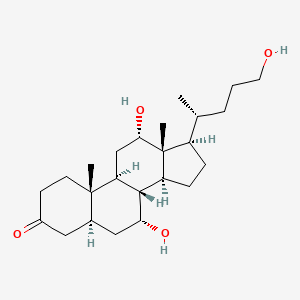
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
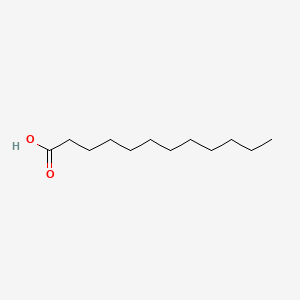
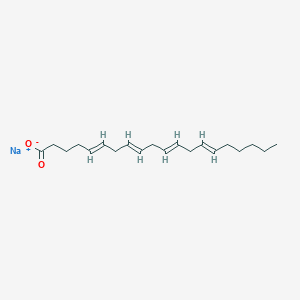

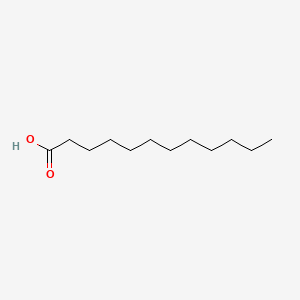
![7,12-Dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767234.png)
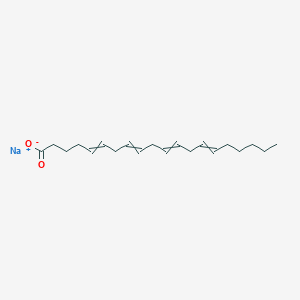
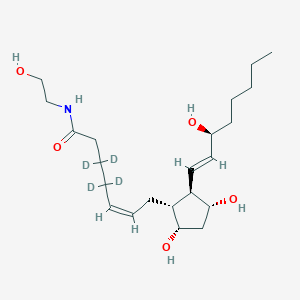
![(5S,7R,12S)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767252.png)
